molecular formula C10H8N2S B12544286 2-[2-(Thiophen-2-yl)ethenyl]pyrazine CAS No. 155555-24-1

2-[2-(Thiophen-2-yl)ethenyl]pyrazine

Cat. No.: B12544286
CAS No.: 155555-24-1
M. Wt: 188.25 g/mol
InChI Key: JEAICUWHEYQSMB-UHFFFAOYSA-N
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Description

2-[2-(Thiophen-2-yl)ethenyl]pyrazine is an organic compound that features a pyrazine ring substituted with a thiophene moiety via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Thiophen-2-yl)ethenyl]pyrazine typically involves the condensation of thiophene derivatives with pyrazine precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives under acidic conditions. Another approach is the Gewald reaction, which involves the condensation of thiophene with α-methylene carbonyl compounds and α-cyano esters.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Thiophen-2-yl)ethenyl]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Ethyl-substituted pyrazine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-[2-(Thiophen-2-yl)ethenyl]pyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 2-[2-(Thiophen-2-yl)ethenyl]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Thiophen-2-yl)ethenyl]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

155555-24-1

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

2-(2-thiophen-2-ylethenyl)pyrazine

InChI

InChI=1S/C10H8N2S/c1-2-10(13-7-1)4-3-9-8-11-5-6-12-9/h1-8H

InChI Key

JEAICUWHEYQSMB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=CC2=NC=CN=C2

Origin of Product

United States

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